molecular formula C9H9F2NO2 B13502513 Methyl 2-amino-6-(difluoromethyl)benzoate

Methyl 2-amino-6-(difluoromethyl)benzoate

Cat. No.: B13502513
M. Wt: 201.17 g/mol
InChI Key: RZRKFDMMQHKFQD-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(difluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with an amino group at the 2-position and a difluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-(difluoromethyl)benzoate typically involves the introduction of the difluoromethyl group and the amino group onto the benzoate core. One common method is the difluoromethylation of a suitable precursor, followed by amination. The reaction conditions often involve the use of difluoromethylating agents such as ClCF₂H and amination reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced difluoromethyl compounds, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-6-(difluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-(methylamino)benzoate

Uniqueness

Methyl 2-amino-6-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group at the 6-position, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-amino-6-(difluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)7-5(8(10)11)3-2-4-6(7)12/h2-4,8H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRKFDMMQHKFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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